Homocitrate(3-)

Nitrogenase FeMo-cofactor N2 fixation

Homocitrate(3−), the trianion of homocitric acid (2-hydroxy-1,2,4-butanetricarboxylic acid, C₇H₁₀O₇), is a chiral tricarboxylic acid distinguished from citrate by an additional methylene group in the γ-carboxyl arm, producing an asymmetric four‑carbon backbone. In biological systems, the (R)-enantiomer predominates and serves two non‑redundant roles: it is the essential organic ligand of the iron‑molybdenum cofactor (FeMo-co) of nitrogenase (MoFe₇S₉·R-homocitrate) , and it is the first committed intermediate of the α‑aminoadipate (AAA) pathway for lysine biosynthesis in fungi, certain archaea, and a few bacteria including Thermus thermophilus.

Molecular Formula C7H7O7-3
Molecular Weight 203.13 g/mol
Cat. No. B1244149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocitrate(3-)
Molecular FormulaC7H7O7-3
Molecular Weight203.13 g/mol
Structural Identifiers
SMILESC(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-]
InChIInChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3
InChIKeyXKJVEVRQMLKSMO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homocitrate(3-) for Biochemical Research: Core Identity, Natural Roles, and Procurement-Impacting Features


Homocitrate(3−), the trianion of homocitric acid (2-hydroxy-1,2,4-butanetricarboxylic acid, C₇H₁₀O₇), is a chiral tricarboxylic acid distinguished from citrate by an additional methylene group in the γ-carboxyl arm, producing an asymmetric four‑carbon backbone [1]. In biological systems, the (R)-enantiomer predominates and serves two non‑redundant roles: it is the essential organic ligand of the iron‑molybdenum cofactor (FeMo-co) of nitrogenase (MoFe₇S₉·R-homocitrate) [2], and it is the first committed intermediate of the α‑aminoadipate (AAA) pathway for lysine biosynthesis in fungi, certain archaea, and a few bacteria including Thermus thermophilus [1]. The trianion form (homocitrate(3−)) predominates at physiological pH and is the species that coordinates to molybdenum in FeMo-co via its α‑alkoxy and α‑carboxyl groups [3].

Why Citrate or Other Tricarboxylates Cannot Substitute for Homocitrate(3-) in Critical Functional Contexts


Although citrate—the closest structural analog—differs from homocitrate by only a single methylene unit in one pendant arm, this seemingly minor change produces functional consequences that are absolute rather than incremental. In nitrogenase, replacement of homocitrate by citrate (as occurs in nifV⁻ mutants) abolishes N₂ reduction capability entirely while preserving only ~7% of wild-type N₂-fixation activity [1]. The molecular basis is stereochemical and distance-dependent: only the extended –CH₂CH₂CO₂⁻ arm of R-homocitrate is long enough to form a hydrogen bond with the imidazole ligand on molybdenum, an interaction that critically modulates electron distribution within the FeMo-co cluster core and is essential for dinitrogen binding and activation [2]. In the AAA lysine pathway, homocitrate synthase (HCS) generates homocitrate as the dedicated first intermediate, and this enzyme is feedback‑inhibited by lysine with a Ki in the low micromolar range—a regulatory architecture absent from the analogous citrate synthase reaction in the TCA cycle [3]. Consequently, generic substitution of homocitrate(3−) by citrate or other tricarboxylates is not a matter of reduced efficiency; it represents a qualitative loss of function in the two biological systems where this compound is indispensable.

Homocitrate(3-) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


N₂ Reduction Capability: Homocitrate-Containing vs. Citrate-Containing Nitrogenase FeMo-Cofactor

Wild‑type nitrogenase (Klebsiella pneumoniae) containing R‑homocitrate in FeMo‑co reduces N₂, C₂H₂, and H⁺. The nifV⁻ mutant, in which citrate replaces homocitrate (MoFe₇S₉·citrate), completely loses N₂ reduction capability and exhibits only ~7% residual N₂‑fixation activity relative to wild‑type [1]. C₂H₂ and H⁺ reduction are retained, but the N₂‑specific function is abolished. This qualitative difference (N₂ reduction: present vs. absent) is confirmed by both in vivo NifV⁻ phenotype studies and in vitro FeMo-co synthesis systems where citrate‑activated apodinitrogenase reduces C₂H₂ and H⁺ but not N₂ [2].

Nitrogenase FeMo-cofactor N2 fixation

CO Inhibition of H₂ Evolution: Differential Sensitivity of Homocitrate- vs. Citrate-Containing Nitrogenase

A second functional distinction between homocitrate‑containing and citrate‑containing nitrogenase is the sensitivity of proton reduction to carbon monoxide. In wild‑type nitrogenase (homocitrate), H₂ evolution is not inhibited by CO. In the nifV⁻ mutant (citrate‑containing), H₂ evolution is inhibited by CO up to 80% [1]. This differential CO sensitivity is a direct consequence of the altered organic ligand at Mo and provides a diagnostic biochemical marker distinguishing the two cofactor forms. The same CO‑inhibition pattern is reproduced when citrate is used in place of homocitrate during in vitro FeMo‑co synthesis [2].

Nitrogenase CO inhibition H2 evolution

Hydrogen-Bonding Capacity to Imidazole–Mo: Molecular Mechanics Evidence for R‑Homocitrate vs. Citrate

Molecular mechanics calculations demonstrate that the pendant –CH₂CH₂CO₂⁻ arm of R‑homocitrate is sufficiently long and flexible to form a hydrogen bond with the NH group of the imidazole ligand (Hisα442) coordinated to molybdenum in FeMo‑co. In contrast, the shorter –CH₂CO₂⁻ arm of citrate cannot reach the imidazole [1]. This structural difference is functionally expressed in stopped‑flow kinetic measurements: when imidazole is bound, the elementary rate constant for Fe–NMF bond dissociation differs dramatically between wild‑type cofactor (WTk₁imH = 95 ± 5 s⁻¹) and NifV⁻ cofactor (Vk₁imH = 30 ± 5 s⁻¹) [2]. No kinetic differences are observed in the absence of imidazole or when CN⁻, N₃⁻, or H⁺ are bound, confirming that the hydrogen‑bonding interaction is the specific source of differential reactivity [2].

FeMo-cofactor hydrogen bonding molecular mechanics

Homocitrate Synthase Substrate Preference: 2-Oxoglutarate vs. Oxaloacetate Kinetics

Homocitrate synthase (HCS, EC 2.3.3.14) catalyzes the condensation of 2‑oxoglutarate (α‑ketoglutarate) with acetyl‑CoA to produce homocitrate. This enzyme preferentially uses 2‑oxoglutarate (Km = 44 μM for Thermus thermophilus HCS; Km = 2.2 mM for Penicillium chrysogenum cytosolic HCS) and can also accept oxaloacetate as an alternative substrate, but with markedly lower affinity [1][2]. In Saccharomyces cerevisiae HCS, oxaloacetate is a substrate but with reduced affinity compared to α‑ketoglutarate [3]. This contrasts with citrate synthase (EC 2.3.3.1), which exclusively uses oxaloacetate as the physiological substrate. The ability of HCS to discriminate between these two α‑keto acids is structurally encoded in the active‑site architecture and is central to pathway fidelity, preventing inappropriate entry of oxaloacetate‑derived carbon into the AAA lysine pathway [2].

Homocitrate synthase substrate specificity AAA pathway

Feedback Inhibition Potency of L‑Lysine on Homocitrate Synthase: Quantitative Ki and IC₅₀

Homocitrate synthase is subject to stringent feedback inhibition by the pathway end product L‑lysine, a regulatory feature unique to the AAA lysine biosynthesis pathway that is absent from the TCA cycle citrate synthase. In Penicillium chrysogenum, L‑lysine inhibits the cytosolic HCS isoenzyme with a Ki = 8 ± 2 μM and produces 50% inhibition at 53 μM lysine (measured at 6 mM 2‑oxoglutarate) [1]. The inhibition is competitive with respect to 2‑oxoglutarate and is strongly pH‑dependent. Both cytosolic and mitochondrial HCS isoenzymes are equally susceptible [1]. In Thermus thermophilus HCS, the crystal structure of the enzyme–lysine complex confirms that lysine binds within the active site, directly competing with 2‑oxoglutarate, and induces rearrangement of substrate‑binding residues [2]. This tight feedback regulation makes HCS the rate‑controlling step of the entire AAA pathway and a validated antifungal drug target [3].

Feedback inhibition lysine biosynthesis homocitrate synthase regulation

Absolute Stereochemical Requirement: R‑Homocitrate vs. Homoisocitrate and Other Analogs in FeMo-co Function

A systematic screen of organic acids for their ability to replace homocitrate in the in vitro FeMo‑co synthesis system revealed a stringent structural requirement for functional nitrogenase assembly [1]. Homoisocitrate (1‑hydroxy‑1,2,4‑butanetricarboxylic acid) and 2‑oxoglutarate facilitated ⁹⁹Mo incorporation into apodinitrogenase but yielded dinitrogenase that reduced H⁺ only—not C₂H₂ or N₂ [1]. Citrate‑activated dinitrogenase reduced H⁺ and C₂H₂ but not N₂ [1]. Only R‑homocitrate produced fully functional dinitrogenase capable of reducing all three substrates (H⁺, C₂H₂, and N₂). In vivo, supplementation of a K. pneumoniae nifV⁻ culture with exogenous homocitrate fully restored the wild‑type dinitrogenase phenotype, confirming that homocitrate(3−) alone cures the NifV⁻ defect [2]. Biochemical studies further establish that FeMo‑co function requires: (i) 1‑ and 2‑carboxyl groups, (ii) a hydroxyl group, (iii) R‑configuration, and (iv) a carbon chain length of four to six atoms with two carboxyl groups [3].

Stereochemistry FeMo-cofactor analog substrate specificity

Homocitrate(3-) Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


In Vitro Reconstitution of Nitrogenase FeMo-Cofactor for Mechanistic and Structural Studies

Homocitrate(3−) is an obligate component for the in vitro chemical synthesis of functional FeMo‑cofactor. In the absence of homocitrate, no FeMo‑co is formed, as determined by the complete lack of ⁹⁹Mo incorporation into apodinitrogenase and zero C₂H₂ reduction activity [1]. Only R‑homocitrate yields cofactor competent for all three physiological reduction reactions (H⁺, C₂H₂, N₂). Researchers engaged in FeMo‑co biosynthesis, stopped‑flow kinetic analysis of cofactor reactivity, X‑ray crystallography of MoFe‑protein, or spectroscopic studies (EPR, EXAFS, IR) of the Mo coordination environment require homocitrate(3−) as an essential reagent [2][3]. The ~3.2‑fold kinetic effect mediated by the homocitrate–imidazole hydrogen bond is experimentally accessible only with authentic R‑homocitrate, not citrate [3].

Antifungal Drug Target Validation via Homocitrate Synthase (HCS) Inhibition Assays

Homocitrate synthase (HCS) is a validated antifungal drug target because the AAA lysine pathway is absent in humans but essential in pathogenic fungi including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans [1]. HCS inhibitor screening campaigns require homocitrate(3−) as the authentic enzyme product for: (i) coupled enzyme assay development using homocitrate as the detection analyte, (ii) product‑competition studies to distinguish active‑site from allosteric inhibitors, and (iii) X‑ray co‑crystallization of HCS with product to define the homocitrate‑binding pharmacophore [2]. The known feedback inhibition parameters (Ki = 8 ± 2 μM for L‑lysine in P. chrysogenum HCS) provide a quantitative benchmark for evaluating synthetic inhibitor potency [3].

Metabolic Engineering for Lysine Overproduction in Yeast and Fungi

The AAA lysine pathway in Saccharomyces cerevisiae and other fungi is rate‑limited at the HCS‑catalyzed step due to stringent feedback inhibition by lysine (Ki ~8 μM) [1]. Rational engineering of feedback‑insensitive HCS variants requires purified homocitrate(3−) for: (i) in vitro kinetic characterization of mutant enzymes, (ii) product identification and quantification by HPLC or LC‑MS to confirm that engineered HCS variants still produce homocitrate rather than side products, and (iii) metabolic flux analysis tracing ¹³C‑labeled substrates through the homocitrate node [2]. High‑level lysine production strains (e.g., rationally designed S. cerevisiae HCS mutants) depend on authentic homocitrate(3−) as the analytical standard for pathway intermediate quantification [2].

Synthetic Model Chemistry of the Mo‑Site of Nitrogenase FeMo-Cofactor

Synthetic inorganic chemists constructing structural and functional models of the FeMo‑cofactor molybdenum site require homocitrate(3−) as the authentic biological ligand. The bidentate coordination mode of homocitrate to Mo(VI) via α‑alkoxy and α‑carboxy groups—with β‑ and γ‑carboxylates remaining uncomplexed—has been established by single‑crystal X‑ray diffraction of model complexes such as K₂[MoO₂(R,S‑H₂homocit)₂]·2H₂O [1]. These coordination‑chemistry data serve as structural benchmarks for evaluating synthetic model accuracy against the FeMo‑co protein environment. The IR spectroscopic signatures of Mo‑homocitrate complexes (ν(Mo–O) bands at 553 and 540 cm⁻¹; carboxylate stretches at 1700–1730 cm⁻¹) provide additional reference data directly applicable only when homocitrate(3−) is used as the ligand [1].

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